![molecular formula C12H15FO2 B13165895 [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol](/img/structure/B13165895.png)
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C₁₂H₁₅FO₂ and a molecular weight of 210.24 g/mol This compound is characterized by the presence of a fluorophenyl group attached to an oxane ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol involves several steps, typically starting with the preparation of the oxane ring followed by the introduction of the fluorophenyl group. One common method involves the use of a Grignard reagent to introduce the fluorophenyl group onto the oxane ring. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]formaldehyde or [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]carboxylic acid.
Reduction: Formation of [(2S,5R)-5-(3-Phenyl)oxan-2-yl]methanol.
Substitution: Formation of [(2S,5R)-5-(3-Hydroxyphenyl)oxan-2-yl]methanol or [(2S,5R)-5-(3-Aminophenyl)oxan-2-yl]methanol.
Applications De Recherche Scientifique
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of [(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for these targets, thereby modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
[(2S,5R)-5-(3-Fluorophenyl)oxan-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol: Similar structure but with the fluorine atom in a different position, which may affect its reactivity and biological activity.
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol: Another positional isomer with potential differences in properties and applications.
[(2S,5R)-5-(3-Chlorophenyl)oxan-2-yl]methanol: A chlorinated analog that may exhibit different reactivity and biological effects due to the presence of chlorine instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H15FO2 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
[(2S,5R)-5-(3-fluorophenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C12H15FO2/c13-11-3-1-2-9(6-11)10-4-5-12(7-14)15-8-10/h1-3,6,10,12,14H,4-5,7-8H2/t10-,12-/m0/s1 |
Clé InChI |
DJECXFGIOARMHO-JQWIXIFHSA-N |
SMILES isomérique |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)F)CO |
SMILES canonique |
C1CC(OCC1C2=CC(=CC=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
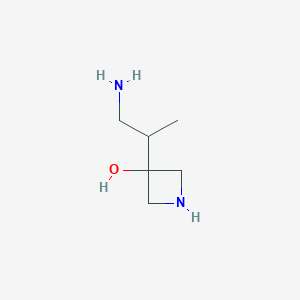
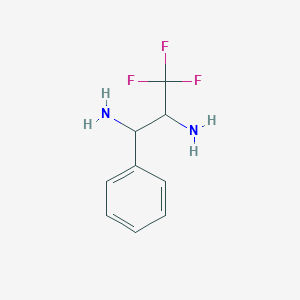
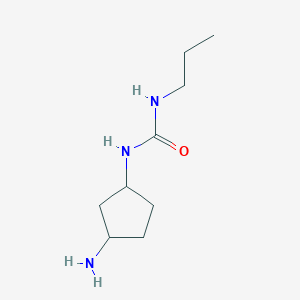
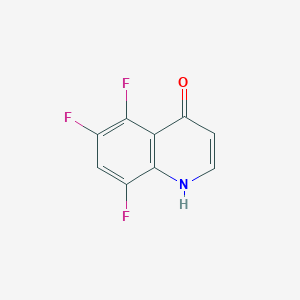
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)

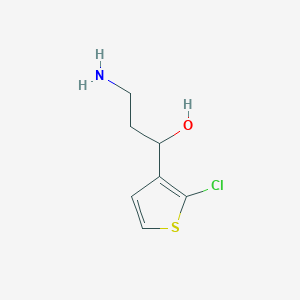
![3-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13165849.png)
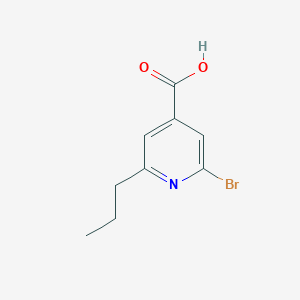
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-ol](/img/structure/B13165859.png)
![1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)

